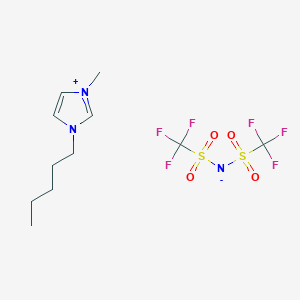

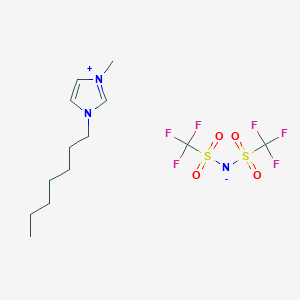

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a compound with the molecular formula C13H21F6N3O4S2 . It is also known by other names such as 425382-14-5, CHEMBL3260230, and MFCD19382530 . The molecular weight of this compound is 461.4 g/mol .

Synthesis Analysis

While specific synthesis details for 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide were not found, similar compounds have been studied using density functional theory (DFT) methods .

Molecular Structure Analysis

The molecular structure of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV-vis spectroscopy . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers have been thoroughly analyzed and discussed .

Chemical Reactions Analysis

While specific chemical reactions involving 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide were not found, the solubility of gases such as oxygen and methane in similar compounds can be improved in the presence of carbon dioxide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide include a molecular weight of 461.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 11, and a rotatable bond count of 8 . This compound also has solubility and thermodynamic properties that have been tabulated .

Applications De Recherche Scientifique

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% has been studied for its potential applications in a variety of scientific fields, including biochemistry, materials science, and electrochemistry. In biochemistry, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% has been used as a solvent for various biochemical reactions, such as protein-ligand binding and enzyme-catalyzed reactions. In materials science, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% has been used as a solvent for the synthesis of polymers and other materials. In electrochemistry, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% has been used as an electrolyte for the electrochemical deposition of metals and other materials.

Mécanisme D'action

Target of Action

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as [C7MIm][NTf2], is a type of ionic liquid It is often used in chemical reactions as a solvent due to its unique properties such as low viscosity and high conductivity .

Mode of Action

The compound interacts with its targets by facilitating or inhibiting certain chemical reactions. As an ionic liquid, it can enhance the solubility of gases such as oxygen and methane, especially in the presence of carbon dioxide . This property makes it useful in various industrial applications.

Pharmacokinetics

Its solubility and thermodynamic properties have been extensively studied .

Result of Action

The primary result of the action of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the alteration of the physical and chemical properties of the solution it is in. This can lead to enhanced reaction rates, improved solubility of other compounds, and other beneficial effects in industrial applications .

Action Environment

The action of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For example, temperature can affect its solubility and other thermodynamic properties . Furthermore, the presence of other compounds, such as carbon dioxide, can enhance its ability to dissolve gases .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% in laboratory experiments include its high solubility, low toxicity, and wide range of applications. Additionally, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% is non-volatile, which makes it ideal for use in high-temperature experiments. The main limitation of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% is its high cost, which can be prohibitive for some laboratories.

Orientations Futures

For the use of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% include the development of new applications in biotechnology, such as the use of 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% as a solvent for the synthesis of proteins and other biomolecules. Additionally, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% could be used to develop new materials and catalysts for use in electrochemical and materials science applications. Finally, 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% could be used to develop new methods for the synthesis and purification of organic compounds.

Méthodes De Synthèse

1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99% is synthesized through a process known as “alkylation”, in which a base, such as sodium hydroxide, is reacted with a 1-alkyl-3-methylimidazolium chloride salt, such as 1-heptyl-3-methylimidazolium chloride, to form an alkylated imidazolium salt. The alkylated imidazolium salt is then reacted with bis(trifluoromethylsulfonyl)imide to form 1-Heptyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 99%.

Analyse Biochimique

Biochemical Properties

It is known that the solubility of gases such as oxygen and methane in this compound can be improved in the presence of carbon dioxide . This suggests that it may interact with these gases in biochemical reactions .

Molecular Mechanism

It is known that this compound has the ability to form multiple hydrogen bonds, which could potentially influence its interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound has good stability , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-heptyl-3-methylimidazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.C2F6NO4S2/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQAAZONSAUQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)